molecular formula C11H12O5 B092667 2-Benzylmalic acid CAS No. 16947-49-2

2-Benzylmalic acid

Cat. No. B092667
CAS RN: 16947-49-2
M. Wt: 224.21 g/mol
InChI Key: ZNAJIKYTBCGAQQ-UHFFFAOYSA-N
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Description

2-Benzylmalic acid is a chiral molecule that has gained significant attention in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound contains a benzyl group attached to the malic acid molecule, which makes it a versatile building block for the synthesis of various chemical compounds.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

2-Benzylmalic acid plays a significant role in the biosynthesis of various biochemical compounds. Dörnemann, Löffelhardt, and Kindl (1974) reported its involvement in the biosynthesis of a C6C4 amino acid and a C6C3 mustard oil glucoside, highlighting its efficiency as a precursor in the metabolic pathways of certain plants (Dörnemann, Löffelhardt, & Kindl, 1974).

Chemical Synthesis and Applications

In the realm of chemical synthesis, 2-Benzylmalic acid is utilized for various applications. For instance, Ogawa et al. (1994) discovered its role in the selective activation of primary carboxylic acids, facilitating the production of amides and esters under neutral conditions (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Polymer Synthesis

The synthesis of polymers is another area where 2-Benzylmalic acid finds application. Bear et al. (1999) conducted research on the biosynthetic stereocopolymer of 3-methylmalic acid, a hydrolyzable and biocompatible polyester, indicating the potential use of similar compounds in therapeutic applications (Bear, Lozac’h, Randriamahefa, Langlois, Bourbouze, & Guérin, 1999).

Environmental and Industrial Applications

In the environmental and industrial sectors, del Olmo, Calzada, and Nuñez (2017) discussed the occurrence and usage of benzoic acid derivatives (closely related to 2-Benzylmalic acid) in various industries, highlighting their widespread presence and application in food, cosmetics, and other products (del Olmo, Calzada, & Nuñez, 2017).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the derivatives of 2-Benzylmalic acid are explored for potential therapeutic applications. For example, Ramirez, Bosque, and Gonzalez-Gomez (2015) demonstrated its use in the dehydrogenative lactonization of 2-arylbenzoic acids, contributing to the synthesis of bioactive molecules (Ramirez, Bosque, & Gonzalez-Gomez, 2015).

properties

CAS RN

16947-49-2

Product Name

2-Benzylmalic acid

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-benzyl-2-hydroxybutanedioic acid

InChI

InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)

InChI Key

ZNAJIKYTBCGAQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O

Other CAS RN

90326-97-9

synonyms

2-benzylmalic acid
alpha-benzylmalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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